TP-3654 can be classified as an imidazo[1,2-b]pyridazine derivative, specifically designed to inhibit PIM-1, PIM-2, and PIM-3 kinases. Its synthesis is detailed in various patents and scientific literature, which describe its formulation and biological activity against these kinases . The compound's chemical structure allows it to selectively interact with the ATP-binding site of the PIM kinases, thereby inhibiting their activity.
The synthesis of TP-3654 involves several key steps that can be traced back to US Patent Application Publication US2012/0058997. The process begins with the preparation of a pyrazolo[1,5-a]pyrimidine core, which is then modified by introducing various substituents to enhance its inhibitory properties against PIM kinases. Specifically, the compound is synthesized as follows:
The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
The molecular formula for TP-3654 is C₁₈H₁₈F₃N₅O. Its structure features a complex arrangement that includes:
This structural configuration is critical for its binding affinity and selectivity towards PIM kinases. Structural data can be obtained from crystallographic studies that provide insights into the compound's three-dimensional conformation .
TP-3654 undergoes several chemical reactions that are pivotal for its biological activity:
The data from these assays indicate that TP-3654 exhibits significant potency with IC50 values in the nanomolar range .
The mechanism of action for TP-3654 primarily revolves around its ability to inhibit PIM kinase activity:
Quantitative data from experimental studies highlight that TP-3654 significantly enhances the effectiveness of existing treatments by lowering their required dosages.
TP-3654 possesses distinct physical properties:
Chemical properties include:
These properties are crucial for formulating effective drug delivery systems .
TP-3654 is primarily investigated for its applications in oncology:
PIM kinases (Proviral Integration site for Moloney murine leukemia virus kinases) are serine/threonine kinases comprising three isoforms (PIM-1, PIM-2, PIM-3) that act as pivotal downstream effectors in oncogenic signaling pathways, including JAK/STAT, PI3K/AKT, and NF-κB. Unlike typical kinases, PIMs are constitutively active upon expression and lack regulatory domains, making them hyperresponsive to transcriptional upregulation. Pathologically elevated PIM expression is documented across hematologic malignancies (e.g., myelofibrosis, acute myeloid leukemia, multiple myeloma) and solid tumors (e.g., urothelial, prostate, and gastric cancers), where they drive tumorigenesis through:
PIM kinases exhibit compensatory isoform functions and are frequently overexpressed in relapsed/refractory cancers, correlating with poor prognosis. Their unique ATP-binding pocket—featuring a hinge-region proline residue—enables selective pharmacological targeting [6] [9]. First-generation inhibitors (e.g., SGI-1776) showed promise but were limited by off-target toxicity (hERG inhibition leading to cardiac QT prolongation) and cytochrome P450 interactions [2] [9]. This underscored the need for isoform-selective inhibitors with optimized safety profiles.
TP-3654 (development name: nuvisertib) is a second-generation, orally bioavailable PIM kinase inhibitor designed to overcome the limitations of earlier compounds. Key milestones in its development include:
Table 1: Kinase Inhibition Profile of TP-3654
Target | Ki (nM) | Selectivity vs. Other Kinases |
---|---|---|
PIM-1 | 5 | >100-fold vs. FLT3, hERG |
PIM-3 | 42 | >100-fold vs. PI3K isoforms |
PIM-2 | 239 | Minimal inhibition of CYPs |
PIM1 is the most ubiquitously overexpressed isoform in hematologic cancers. Its inhibition disrupts critical survival pathways:
Table 2: Clinical Activity of TP-3654 in Relapsed/Refractory Myelofibrosis (Phase 1/2 Data) [3] [8]
Response Parameter | Response Rate (%) | Significance |
---|---|---|
≥25% Spleen Volume Reduction (SVR25) | 22.2 | Correlates with reduced disease burden |
≥50% Total Symptom Score Reduction (TSS50) | 44.4 | Indicates improved quality of life |
Bone Marrow Fibrosis Improvement | 42.9 | Suggests disease-modifying potential |
Hemoglobin Increase | 24.0 | Addresses anemia in MF |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7